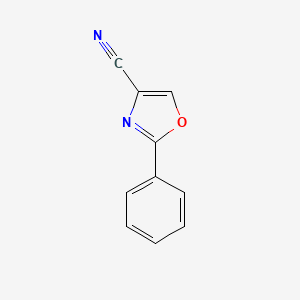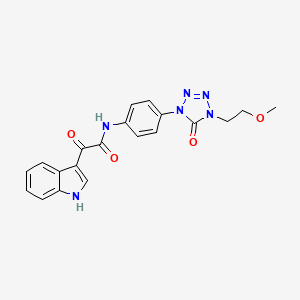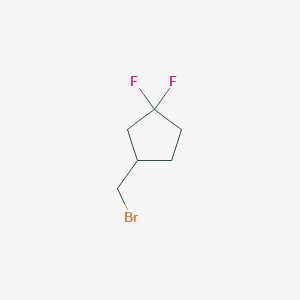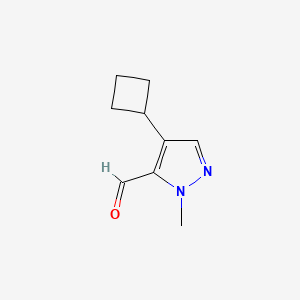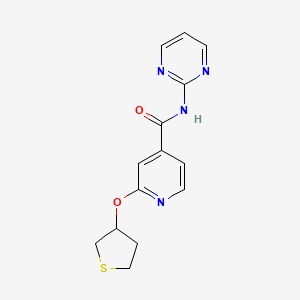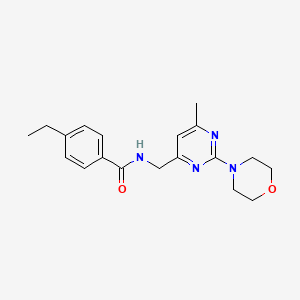
4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of morpholinopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
The primary targets of 4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play crucial roles in the inflammatory response. iNOS produces nitric oxide, a radical effector of the innate immune system that plays a significant role in both acute and chronic inflammation . COX-2 is involved in the production of prostaglandins, which are pro-inflammatory mediators .
Mode of Action
This compound interacts with its targets by forming hydrophobic interactions with the active sites of iNOS and COX-2 . This interaction inhibits the activity of these enzymes, thereby reducing the production of nitric oxide and prostaglandins .
Biochemical Pathways
The inhibition of iNOS and COX-2 disrupts the inflammatory response pathway. Specifically, it reduces the production of nitric oxide and prostaglandins, which are key mediators of inflammation . This leads to a decrease in redness, swelling, discomfort, and heat, which are common indicators of inflammation .
Result of Action
The result of the compound’s action is a significant reduction in the inflammatory response. It has been shown to inhibit the production of nitric oxide at non-cytotoxic concentrations . Furthermore, it dramatically reduces iNOS and COX-2 mRNA and protein expression in LPS-stimulated RAW 264.7 macrophage cells , hence inhibiting the inflammatory response.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can impact the compound’s ability to interact with its targets and exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide typically involves the following steps :
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.
Introduction of the Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions.
Attachment of the Benzamide Moiety: The benzamide moiety is attached via amide bond formation, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide has several scientific research applications :
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol
- 4-(4-chlorophenyl)-N,N-diethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Uniqueness
4-ethyl-N-((6-methyl-2-morpholinopyrimidin-4-yl)methyl)benzamide is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of the morpholinopyrimidine core with the benzamide moiety enhances its ability to interact with various biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-ethyl-N-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-3-15-4-6-16(7-5-15)18(24)20-13-17-12-14(2)21-19(22-17)23-8-10-25-11-9-23/h4-7,12H,3,8-11,13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGAPJQHDKSMSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
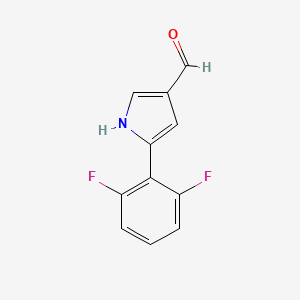
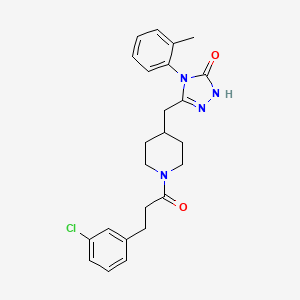
![3-(benzenesulfonyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2830194.png)
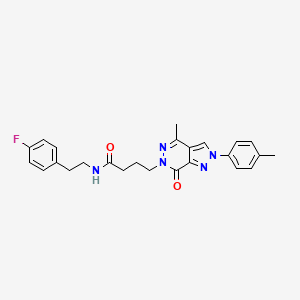
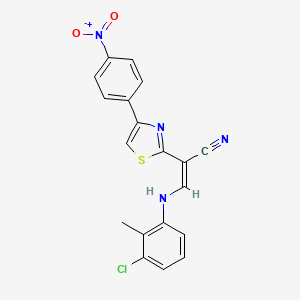
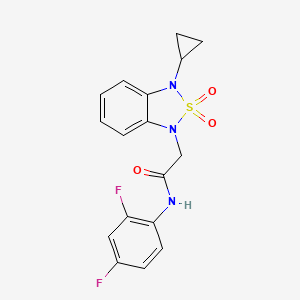
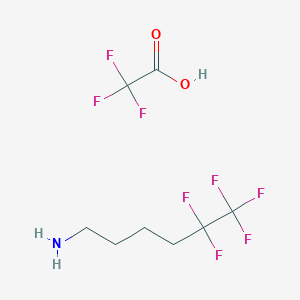
![N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2830205.png)
![4-[butyl(methyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2830206.png)
